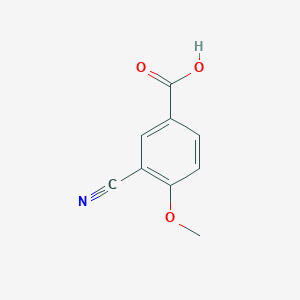

3-氰基-4-甲氧基苯甲酸

概述

描述

Synthesis Analysis

The synthesis of derivatives related to 3-Cyano-4-methoxybenzoic acid involves several key steps, including methylation, cycloaddition, and condensation reactions. For instance, an alternative synthesis route for a related compound involved a regioselective 1,3-dipolar cycloaddition, followed by condensation and stereoselective nucleophilic attack by cyanide ions, showcasing the complexity and precision required in synthesizing such compounds (Conti et al., 2007).

Molecular Structure Analysis

The molecular structure of compounds closely related to 3-Cyano-4-methoxybenzoic acid has been elucidated through X-ray crystallography. These studies reveal the coplanar arrangement of atoms within the molecule's core structure and the stabilization of the structure by intermolecular hydrogen bonds (Wang et al., 2005).

Chemical Reactions and Properties

Chemical reactions involving 3-Cyano-4-methoxybenzoic acid derivatives often result in the formation of complex products with unique properties. For example, the reaction of diazo ketones with ethylenic dipolarophiles in the presence of metal chelates has been shown to proceed via a stereospecific 1,3-dipolar cycloaddition mechanism, leading to products with defined configurations (Ibata et al., 1981).

Physical Properties Analysis

The physical properties of 3-Cyano-4-methoxybenzoic acid and its derivatives, such as solubility, melting points, and crystal structures, are crucial for understanding their behavior in different environments and applications. Studies on related compounds highlight the impact of molecular structure on physical properties, demonstrating the importance of detailed structural analysis (Mikroyannidis, 1995).

Chemical Properties Analysis

The chemical properties of 3-Cyano-4-methoxybenzoic acid, such as reactivity, stability, and interaction with other molecules, are influenced by its functional groups and molecular geometry. Research into similar compounds provides insights into their reactivity patterns and the factors that influence their chemical behavior (Varughese & Pedireddi, 2006).

科学研究应用

食品中风味的受控释放:4-羟基-3-甲氧基苯甲酸是一种密切相关的化合物,已用作食品中的调味剂,并已成功嵌入层状双氢氧化物 (LDH) 中,用于食品中风味的受控释放 (Hong, Oh, & Choy, 2008)。

糖苷酶和糖原磷酸化酶抑制活性:从山核桃叶中提取的 3-甲氧基蝶内酯和 2-氨基-3,4-二羟基-5-甲氧基苯甲酸等化合物已显示出显着的α-葡萄糖苷酶和糖原磷酸化酶抑制活性,表明在糖尿病治疗中具有潜在应用 (Li 等人,2008)。

聚合物的合成和性能:对由 3-甲氧基-4-羟基苯甲醛等化合物合成聚合物的研究揭示了在制造具有不同热稳定性和性能的非饱和氰基取代均聚和共聚酯方面的新可能性 (Mikroyannidis, 1995)。

用于分析应用的振动和表面增强拉曼光谱:对香草酸(3-甲氧基-4-羟基苯甲酸)的振动和表面增强拉曼光谱的研究使得能够开发分析应用来检测皮摩尔浓度的这种化合物 (Clavijo, Menendez, & Aroca, 2008)。

对芽孢杆菌属的抗菌活性:已经合成了一系列 3-甲氧基苯甲酸的酰肼-腙,并发现它们对革兰氏阳性菌,特别是芽孢杆菌属,表现出很高的抑菌或杀菌活性,表明在抗生素开发中具有潜在应用 (Popiołek & Biernasiuk, 2016)。

安全和危害

The safety information for 3-Cyano-4-methoxybenzoic acid indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

作用机制

Mode of Action

Based on its structural similarity to other benzoic acid derivatives, it may interact with its targets through hydrogen bonding and hydrophobic interactions .

Result of Action

The molecular and cellular effects of 3-Cyano-4-methoxybenzoic acid’s action are currently unknown due to the lack of research on this compound .

Action Environment

Like other organic compounds, its stability and efficacy could potentially be affected by factors such as temperature, ph, and the presence of other chemicals .

属性

IUPAC Name |

3-cyano-4-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c1-13-8-3-2-6(9(11)12)4-7(8)5-10/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTZHDJMZVQTSBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60621275 | |

| Record name | 3-Cyano-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyano-4-methoxybenzoic acid | |

CAS RN |

117738-82-6 | |

| Record name | 3-Cyano-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

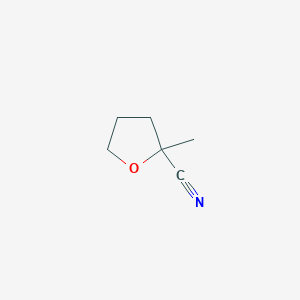

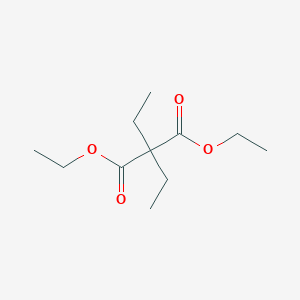

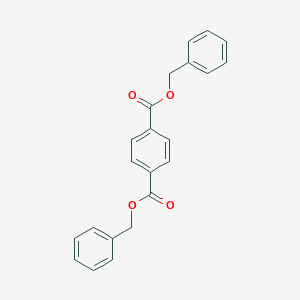

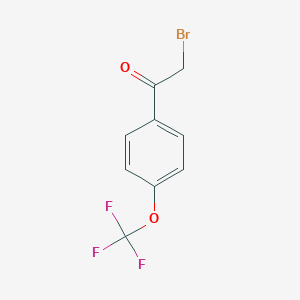

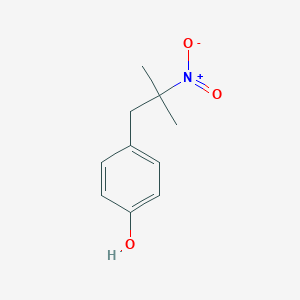

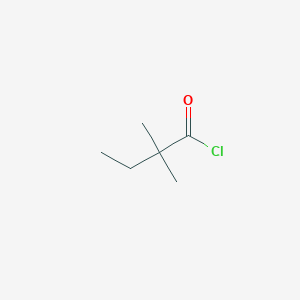

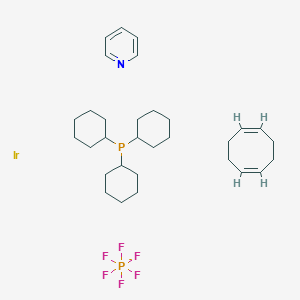

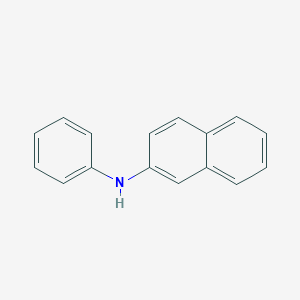

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Acetyl-6-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B57953.png)

![[2-(2,4-Dichlorophenyl)-2-hydroxyethyl]carbamic acid tert-butyl ester](/img/structure/B57971.png)